4,5-Dichloro-6-methyl-2-phenylpyrimidine
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Overview
Description
4,5-Dichloro-6-methyl-2-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-methyl-2-phenylpyrimidine typically involves the chlorination of 6-methyl-2-phenylpyrimidine. One common method is the reaction of 6-methyl-2-phenylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides or dechlorinated derivatives of the original compound.
Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.
Scientific Research Applications
4,5-Dichloro-6-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: Similar in structure but contains a methylthio group instead of a methyl group.
2,4-Dichloro-6-methylpyrimidine: Lacks the phenyl group at position 2.
Uniqueness
4,5-Dichloro-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-9(12)10(13)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZYLBNNOYECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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